

# Eprodisate Phase 3 Trial: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed information and answers to frequently asked questions regarding the **Eprodisate** Phase 3 clinical trials for the treatment of Amyloid A (AA) amyloidosis. The content is intended to assist researchers in understanding the trial design, outcomes, and potential implications for future drug development in this area.

### Frequently Asked Questions (FAQs)

Q1: What was the primary endpoint of the confirmatory **Eprodisate** Phase 3 trial, and was it met?

A1: The primary efficacy endpoint of the confirmatory Phase 3 study was to assess the slowing of renal function decline in patients with AA amyloidosis. The trial did not meet this primary endpoint.[1]

Q2: What was the mechanism of action for **Eprodisate**?

A2: **Eprodisate** is a sulfonated molecule that acts as a glycosaminoglycan (GAG) mimetic.[2] It was designed to competitively bind to GAG binding sites on the Serum Amyloid A (SAA) protein, an acute-phase reactant protein.[3][4] This binding was intended to inhibit the polymerization of SAA fragments into amyloid fibrils and prevent their deposition in tissues, thereby slowing organ damage, particularly in the kidneys.[3][5][6]



Q3: Were there any positive outcomes from the earlier Phase II/III trial for **Eprodisate**?

A3: Yes, the initial Phase II/III trial demonstrated some evidence of effectiveness. It showed a 42% reduction in the risk of worsening renal function or death, with a hazard ratio of 0.58 (95% CI 0.37 - 0.93; p=0.02).[6] The mean rate of decline in creatinine clearance was slower in the **eprodisate** group (-10.9 ml/min/1.73m²) compared to the placebo group (-15.6 ml/min/1.73m²) (p=0.02).[6][7] However, the FDA issued an "approvable letter" indicating that an additional efficacy trial would be necessary for approval.[2][8]

Q4: What were the key inclusion criteria for the **Eprodisate** Phase 3 trials?

A4: Key inclusion criteria for the trials included patients with tissue-diagnosed AA amyloidosis, confirmed by Congo red staining and anti-AA antibody reactivity.[6] Patients also needed to have kidney involvement, defined by either significant proteinuria (>1g/day) or reduced creatinine clearance (<60ml/min).[6][9]

Q5: What was the dosing regimen for **Eprodisate** in the confirmatory Phase 3 trial?

A5: In the confirmatory Phase 3 study, patients were randomized to receive either an 800mg dose of **Eprodisate** twice daily or a placebo.[1] In the earlier Phase II/III trial, the dosage was adjusted based on renal function, with patients receiving 800mg, 1600mg, or 2400mg per day in two divided doses.[6][10]

Q6: What is the current regulatory status of **Eprodisate** (Kiacta)?

A6: **Eprodisate** (brand name Kiacta) is not FDA approved.[2] Following the initial Phase II/III trial, the FDA issued an approvable letter requesting an additional efficacy trial.[8] The subsequent confirmatory Phase 3 trial did not meet its primary endpoint, and marketing applications in the United States, European Union, and Switzerland were withdrawn.[1][11]

#### **Troubleshooting Guide for Experimental Design**

This section addresses potential questions and issues that may arise when designing similar clinical trials based on the experience with **Eprodisate**.

Issue 1: Defining a robust primary endpoint for a slowly progressing disease like AA amyloidosis.



- Analysis: The Eprodisate trials used a composite endpoint of renal function decline or death.
   [7][12] While clinically relevant, the rate of events might be slow, requiring a long and large trial to demonstrate a statistically significant effect. The confirmatory Phase 3 study was an event-driven trial that lasted 5 years to reach its target of 120 patient events.
- Recommendation: Consider alternative or additional endpoints that may be more sensitive to changes over a shorter duration. These could include biomarkers of renal injury or amyloid load. However, the **Eprodisate** trial did not find a significant difference in the change in urine protein loss or abdominal fat amyloid content.[6]

Issue 2: Patient heterogeneity in baseline characteristics and underlying inflammatory conditions.

- Analysis: In the initial Phase II/III trial, there were some imbalances between the treatment
  and placebo groups. For instance, the placebo group had a higher median serum creatinine
  level, and the eprodisate group had a higher incidence of chronic infections.[12] Such
  imbalances can confound the interpretation of the results.
- Recommendation: Implement stringent stratification criteria at randomization to ensure a
  balanced distribution of key prognostic factors, such as the type and activity of the underlying
  inflammatory disease, baseline renal function, and SAA levels.

Issue 3: The impact of standard of care and concomitant medications.

- Analysis: The primary treatment for AA amyloidosis is to control the underlying inflammatory condition to reduce SAA production.[3][4] The effectiveness of these treatments can vary and may influence the progression of renal disease, potentially masking the effect of an investigational drug. In the **Eprodisate** trials, treatment of the underlying inflammatory disease was determined by the patient's physician.[10][12]
- Recommendation: Standardize the guidelines for the management of the underlying inflammatory disease as much as possible within the trial protocol. Document all concomitant medications and their dosages meticulously to allow for subgroup analyses.

#### **Data Presentation**

Table 1: Key Efficacy Endpoints from the Initial Eprodisate Phase II/III Trial



| Endpoint                                                      | Eprodisate<br>Group | Placebo Group | Hazard Ratio<br>(95% CI) | p-value |
|---------------------------------------------------------------|---------------------|---------------|--------------------------|---------|
| Primary Composite Endpoint (Worsened Renal Function or Death) | 27% (24/89)         | 40% (38/94)   | 0.58 (0.37 - 0.93)       | 0.02    |
| Progression to End-Stage Renal Disease (ESRD)                 | 7 patients          | 13 patients   | 0.54 (0.22 - 1.37)       | 0.20    |
| Mortality                                                     | 5 deaths            | 5 deaths      | 0.95 (0.27 - 3.29)       | 0.94    |

Data sourced from multiple reports on the trial results.[6][7][13]

Table 2: Change in Creatinine Clearance from the Initial Eprodisate Phase II/III Trial

| Parameter                      | Eprodisate Group | Placebo Group | p-value |
|--------------------------------|------------------|---------------|---------|
| Mean Slope of                  |                  |               |         |
| Change in CrCl                 | 10 0 (±E 1)      | 15 6 (±4 1)   | 0.02    |
| (ml/min/1.73m <sup>2</sup> per | -10.9 (±5.1)     | -15.6 (±4.1)  | 0.02    |
| year)                          |                  |               |         |

Data sourced from published trial results.[6][7]

## **Experimental Protocols**

Protocol: Initial Phase II/III Clinical Trial Design

- Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[7]
- Patient Population: 183 patients with biopsy-proven AA amyloidosis and kidney involvement. [7][13]







- Randomization: Patients were randomly assigned to receive either eprodisate or a placebo.
   [7]
- Treatment: **Eprodisate** was administered orally twice daily for 24 months. Dosages were adjusted based on baseline creatinine clearance.[10]
- Primary Endpoint: A composite endpoint assessing renal function or death. Worsening renal function was defined as a doubling of serum creatinine, a 50% or more reduction in creatinine clearance, or progression to end-stage renal disease.[7][12]
- Follow-up: Patients were followed every four months for a total of two years.[10][12]

## **Mandatory Visualizations**









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. Kiacta (eprodisate): What is it and is it FDA approved? Drugs.com [drugs.com]
- 3. dovepress.com [dovepress.com]
- 4. [PDF] Review of eprodisate for the treatment of renal disease in AA amyloidosis |
   Semantic Scholar [semanticscholar.org]
- 5. Systemic AA amyloidosis: epidemiology, diagnosis, and management PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amyloid Planet: #amyloidosisJC 3/28/16 @ 9 pm EST: Eprodisate for the Treatment of Renal Disease in AA #amyloidosis [amyloidplanet.com]
- 7. Eprodisate for the treatment of renal disease in AA amyloidosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fiercebiotech.com [fiercebiotech.com]
- 9. medscape.com [medscape.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. fiercebiotech.com [fiercebiotech.com]
- 12. Review of eprodisate for the treatment of renal disease in AA amyloidosis PMC [pmc.ncbi.nlm.nih.gov]
- 13. amyloid.nl [amyloid.nl]
- To cite this document: BenchChem. [Eprodisate Phase 3 Trial: Technical Support Center].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1200699#eprodisate-phase-3-trial-primary-endpoint-not-met]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com